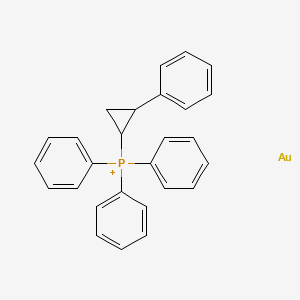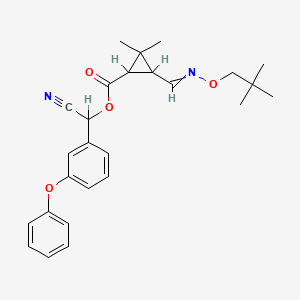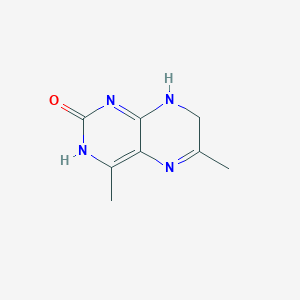
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a pteridine ring system with methyl groups at the 4 and 6 positions and a keto group at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diacetyl. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated pteridine derivatives.
Substitution: Pteridine derivatives with new substituents at specific positions.
科学研究应用
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in biological systems, particularly in relation to folic acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the development of antifolate drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions related to folic acid metabolism. The compound’s effects are mediated through its binding to enzymes or receptors, influencing their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the methyl and keto groups.
6-Methylpterin: A pteridine derivative with a single methyl group at the 6 position.
2-Amino-4,6-dimethylpteridine: A similar compound with an amino group at the 2 position instead of a keto group.
Uniqueness
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methyl groups and keto group influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
92146-08-2 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC 名称 |
4,6-dimethyl-7,8-dihydro-3H-pteridin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-7-6(10-4)5(2)11-8(13)12-7/h3H2,1-2H3,(H2,9,11,12,13) |
InChI 键 |
VXDVIQNGOCUBMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(NC(=O)N=C2NC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

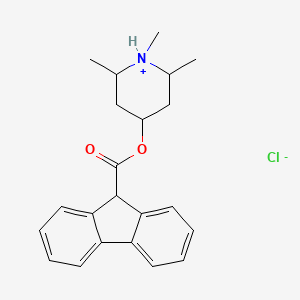
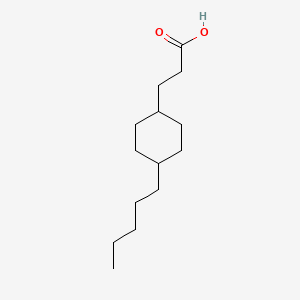
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

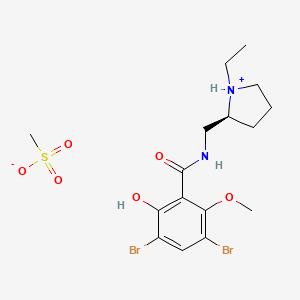
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
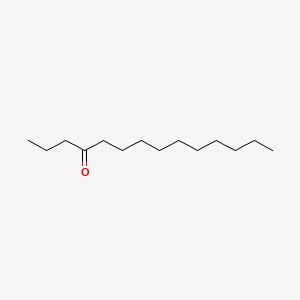
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
